molecular formula C9H19Cl2N3 B13630722 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B13630722
M. Wt: 240.17 g/mol
InChI Key: GYQYKAAJRDKZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the condensation of an imidazole derivative with a piperidine derivative. One common method involves the reaction of 1-methylimidazole with piperidine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    Piperidine: A basic six-membered ring structure that forms part of the compound.

    Imidazole N-oxides: Oxidized derivatives of imidazole.

Uniqueness

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the combination of imidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to simpler imidazole or piperidine derivatives.

Properties

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.17 g/mol

IUPAC Name

3-(1-methyl-4,5-dihydroimidazol-2-yl)piperidine;dihydrochloride

InChI

InChI=1S/C9H17N3.2ClH/c1-12-6-5-11-9(12)8-3-2-4-10-7-8;;/h8,10H,2-7H2,1H3;2*1H

InChI Key

GYQYKAAJRDKZFD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN=C1C2CCCNC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.